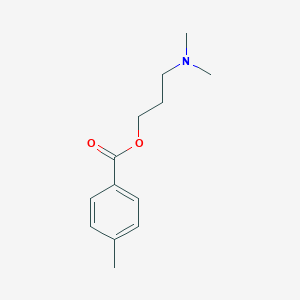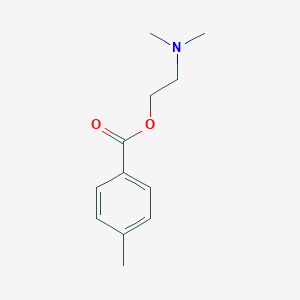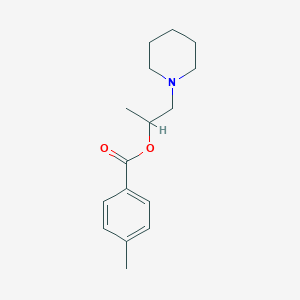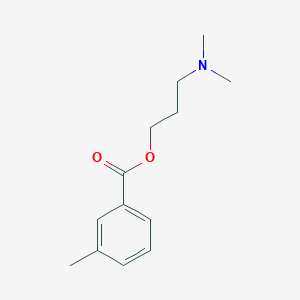![molecular formula C16H10BrN7S B295076 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B295076.png)
1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells or microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of biofilms by microorganisms, and act as a fluorescent probe for the detection of metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole in lab experiments is its potential as a versatile tool for various applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole. One direction is to further investigate its potential as an anticancer agent and explore its efficacy in combination with other chemotherapeutic agents. Another direction is to explore its potential as an antimicrobial agent and investigate its mechanism of action against various microorganisms. Additionally, further studies can be conducted to optimize its use as a fluorescent probe for the detection of metal ions.
Conclusion:
In conclusion, 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various fields.
Synthesemethoden
The synthesis of 1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole involves the reaction of 6-(2-bromophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 1H-1,2,3-benzotriazole in the presence of a base. The reaction is carried out in a suitable solvent under controlled conditions, and the product is obtained after purification.
Wissenschaftliche Forschungsanwendungen
1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer activity, as it has been found to inhibit the growth of cancer cells. It has also been studied for its antimicrobial activity, as it has been found to have inhibitory effects against various microorganisms. Additionally, it has been studied for its potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
Molekularformel |
C16H10BrN7S |
|---|---|
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
3-(benzotriazol-1-ylmethyl)-6-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10BrN7S/c17-11-6-2-1-5-10(11)15-21-24-14(19-20-16(24)25-15)9-23-13-8-4-3-7-12(13)18-22-23/h1-8H,9H2 |
InChI-Schlüssel |
DEJWMZBRKSGDAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)
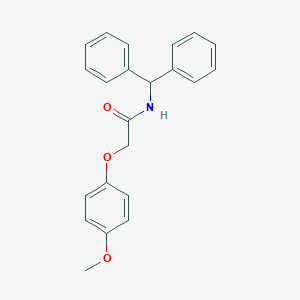
![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)
